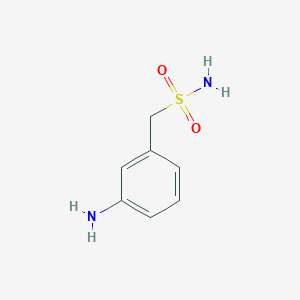

(3-Aminophenyl)methanesulfonamide

説明

Significance of the Sulfonamide Moiety in Contemporary Chemical Research

The sulfonamide functional group (-SO2NH-) is a cornerstone of modern medicinal and materials chemistry. nih.gov Its prevalence stems from its unique chemical properties, including the ability to form strong hydrogen bonds and interact with diverse biological targets. nih.gov This moiety is a key component in a wide array of pharmaceuticals, demonstrating its therapeutic versatility. ekb.egrevmedchir.ro Well-known examples include antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. ekb.egwikipedia.org The sulfonamide group often acts as an isostere for carboxylic acids and amides, allowing for subtle modifications that can enhance a molecule's biological activity and pharmacokinetic profile. researchgate.net In materials science, the incorporation of sulfonamide groups can influence properties such as solubility, thermal stability, and binding affinity, making them valuable in the design of specialty polymers and functional materials.

The enduring importance of the sulfonamide moiety is highlighted by its presence in numerous FDA-approved drugs. nih.gov Its ability to serve as a stable, non-toxic scaffold that can be readily functionalized ensures its continued relevance in the development of novel chemical entities for a broad spectrum of applications. nih.govresearchgate.net

Strategic Position of (3-Aminophenyl)methanesulfonamide as a Core Synthetic Synthon

This compound, with its distinct molecular architecture, holds a strategic position as a core synthetic building block, often referred to as a synthon. Its structure features a primary aromatic amine (-NH2) and a methanesulfonamide (B31651) (-NHSO2CH3) group positioned at the meta-positions of a benzene (B151609) ring. This arrangement provides two reactive sites that can be selectively modified, allowing for the construction of more complex molecules.

Overview of its Diverse Research Applications in Advanced Materials and Biological Sciences

The versatility of this compound as a synthetic intermediate has led to its use in a range of research fields, from materials science to the development of therapeutic agents.

In biological sciences, it serves as a foundational scaffold for the synthesis of various enzyme inhibitors. Researchers have utilized this compound in the design of potential treatments for a variety of diseases. chemimpex.com For instance, derivatives are explored as inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer. nih.gov It is also a precursor in the development of inhibitors for other critical enzymes, such as kinases and proteases, which are key targets in oncology and infectious disease research. chemimpex.comnih.gov The structural features of this compound allow for the precise orientation of functional groups to fit into the active sites of these enzymes.

In the realm of advanced materials, this compound is used in the formulation of specialty polymers and coatings to enhance their durability and performance. chemimpex.com Its aromatic structure can contribute to thermal stability, while the polar sulfonamide and amine groups can improve adhesion and intermolecular interactions within a polymer matrix.

Chemical Compound Data

Below is a table summarizing key identifiers and properties for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 37045-73-1 | sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C₇H₁₀N₂O₂S | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 186.23 g/mol | sigmaaldrich.comsynquestlabs.com |

| Melting Point | 117-121 °C | sigmaaldrich.com |

| InChI Key | UQRRCQRFQGOHAI-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKNXTNVBKLVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344750-15-8 | |

| Record name | (3-aminophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Aminophenyl Methanesulfonamide and Its Precursors

Established Synthetic Routes to (3-Aminophenyl)methanesulfonamide

The synthesis of this compound is most commonly achieved through the chemical transformation of its nitro analogue. This approach is a cornerstone of aromatic amine synthesis, valued for its reliability and efficiency.

Reduction of (3-Nitrophenyl)methanesulfonamide as a Primary Synthetic Approach

The conversion of (3-Nitrophenyl)methanesulfonamide to this compound is a classic example of aromatic nitro group reduction. This transformation is fundamental in organic synthesis for producing aromatic amines. nih.gov The primary methods employed for this reduction can be broadly categorized into catalytic hydrogenation and chemical reduction using metals. nih.govmdpi.com

Catalytic hydrogenation is a highly efficient method that utilizes hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose, offering high chemoselectivity for the nitro group reduction under relatively mild conditions. mdpi.comresearchgate.netgoogle.com Other catalysts such as Raney nickel and platinum-based catalysts are also effective. mdpi.comnih.gov The reaction typically proceeds in a solvent like methanol (B129727) or ethanol (B145695) at ambient or slightly elevated temperature and pressure. google.com A key advantage of catalytic hydrogenation is the clean conversion and simple work-up, where the catalyst is removed by filtration. However, care must be taken as these catalysts can also reduce other functional groups if present. mdpi.com

Chemical reduction offers an alternative route, often employing metals in acidic media. Reagents such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid (AcOH) are common choices. mdpi.com Tin(II) chloride (SnCl₂) in a suitable solvent also provides a mild and effective method for reducing aromatic nitro groups to amines. mdpi.comnih.gov These methods are particularly useful when catalytic hydrogenation is not feasible due to substrate sensitivity or equipment limitations. mdpi.com

| Method | Reagents & Catalyst | Typical Conditions | Key Features | Citation |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, RT-50°C | High efficiency, clean reaction, catalyst can be recycled. | mdpi.comresearchgate.net |

| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol, RT-80°C | Alternative to Pd/C, useful when dehalogenation is a concern. | mdpi.com |

| Chemical Reduction | Fe, HCl or AcOH | Aqueous or alcoholic solvent, Reflux | Cost-effective, widely applicable, robust. | mdpi.comorganic-chemistry.org |

| Chemical Reduction | SnCl₂, HCl | Ethanol or Ethyl Acetate (B1210297), RT-Reflux | Mild conditions, good for sensitive substrates. | mdpi.comnih.gov |

Amination Reactions in the Formation of Arylamine Methanesulfonamides

While the reduction of a nitro precursor is the most direct route to this compound, the formation of the arylamine C-N bond can also be achieved through modern cross-coupling reactions. These methods, while not typically used for the synthesis of this specific parent compound, are fundamental in the synthesis of more complex, substituted arylamine methanesulfonamides.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org In a hypothetical synthesis of a derivative, one could couple an appropriately substituted aryl halide with methanesulfonamide (B31651).

Another relevant method is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. organic-chemistry.orgwikipedia.org The Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aryl halide with an amine or amide. wikipedia.org Though these reactions traditionally require harsh conditions, such as high temperatures and polar solvents like DMF or nitrobenzene, modern advancements have introduced milder conditions using ligands like L-proline or N-methylglycine. nih.govwikipedia.org These methods provide a complementary approach to palladium-catalyzed reactions for the synthesis of N-aryl sulfonamides.

Advanced Synthetic Strategies Utilizing this compound as an Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a sulfonamide moiety, makes it a valuable building block for creating more complex molecular architectures. sigmaaldrich.com It serves as a reactant in various transformations to produce biologically and pharmacologically active molecules. sigmaaldrich.com

Condensation and Coupling Reactions in Complex Molecular Architectures

The primary amino group of this compound is a potent nucleophile, readily participating in condensation reactions. A condensation reaction involves two molecules combining to form a larger molecule, often with the elimination of a small molecule like water. bldpharm.com For instance, the reaction of this compound with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of heterocyclic structures like pyridazines or other complex systems through a series of condensation and cyclization steps. google.comnih.govresearchgate.net

The amino group also enables participation in C-N cross-coupling reactions to construct larger molecules. In the synthesis of kinase inhibitors like Pazopanib, a structurally similar compound, 5-amino-2-methylbenzenesulfonamide, undergoes a crucial coupling reaction with a chloropyrimidine derivative. organic-chemistry.org Similarly, this compound can be coupled with various aryl or heteroaryl halides under Ullmann organic-chemistry.orgwikipedia.org or Buchwald-Hartwig conditions to generate N,N'-disubstituted aniline (B41778) derivatives, which are common scaffolds in medicinal chemistry.

Derivatization through Acylation and Sulfonylation

The nucleophilic amino group of this compound can be readily derivatized through acylation and sulfonylation reactions. These transformations are essential for modifying the compound's properties and for building more elaborate molecular structures.

Acylation is the process of introducing an acyl group (-C(O)R) into a compound. Reacting this compound with an acylating agent such as an acid chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O) in the presence of a base yields the corresponding N-acyl derivative. For example, reaction with acetyl chloride or acetic anhydride would produce N-(3-(methylsulfonylamino)phenyl)acetamide. This reaction is typically performed in an inert solvent.

Sulfonylation introduces a sulfonyl group (-SO₂R). This is achieved by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. sigmaaldrich.com This results in the formation of a disulfonamide, where the newly formed sulfonamide is attached to the aniline nitrogen. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. sigmaaldrich.com

| Reaction Type | Reactant | Reagent | Typical Product | Citation |

|---|---|---|---|---|

| Acylation | This compound | Acetyl Chloride (CH₃COCl) / Base | N-(3-(Methylsulfonylamino)phenyl)acetamide | rsc.org |

| Sulfonylation | This compound | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) / Base | N-(3-(Methylsulfonylamino)phenyl)benzenesulfonamide | sigmaaldrich.com |

Chemo- and Regioselective Functionalization Approaches

A significant challenge and opportunity in using this compound as a building block lies in achieving chemo- and regioselectivity. The molecule contains multiple reactive sites: the primary amino group, the N-H proton of the sulfonamide, and the C-H bonds on the aromatic ring at positions 2, 4, and 6.

Chemoselectivity refers to the preferential reaction of one functional group over another. The primary amine is significantly more nucleophilic than the sulfonamide nitrogen. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides under standard conditions will selectively occur at the amino group. researchgate.net Functionalizing the sulfonamide nitrogen typically requires first deprotonating it with a strong base.

Regioselectivity concerns the specific position at which a reaction occurs on the aromatic ring. Direct electrophilic aromatic substitution (e.g., halogenation or nitration) on this compound would be directed by the two existing substituents. The amino group is a strong activating, ortho-, para-director, while the methanesulfonamido group is a deactivating, ortho-, para-director. This competition can lead to mixtures of products. To achieve regiocontrol, one common strategy is to use a protecting group for the amine, which can alter its directing effect or simply prevent side reactions. Following a regioselective C-H functionalization reaction, the protecting group can be removed to reveal the desired substituted product. mdpi.com Modern methods, such as directed ortho-metalation or palladium-catalyzed C-H activation, can provide high regioselectivity that might otherwise be difficult to achieve. mdpi.com

Mechanistic Investigations of Synthesis Reactions

The mechanistic understanding of the synthesis of this compound is largely inferred from established principles of related reactions, as specific detailed studies on this compound are not extensively documented in publicly available literature. The key reaction steps are the sulfonylation of 3-nitroaniline (B104315) and the subsequent reduction of the nitro group.

Analysis of Reaction Kinetics and Thermodynamics

Synthesis of N-(3-nitrophenyl)methanesulfonamide:

The reaction between 3-nitroaniline and methanesulfonyl chloride is a nucleophilic acyl substitution. The reaction rate is dependent on the concentration of both reactants and is typically accelerated by the presence of a base. The thermodynamics of this step are generally favorable, with the formation of the stable sulfonamide bond being the driving force.

Reduction of N-(3-nitrophenyl)methanesulfonamide:

Below is a table with representative kinetic data for the catalytic reduction of a generic nitrophenyl sulfonamide, illustrating the influence of catalyst loading on the reaction rate.

| Catalyst Loading (mol%) | Apparent Rate Constant (k_app) (min⁻¹) | Half-life (t₁/₂) (min) |

| 1 | 0.046 | 15.1 |

| 2 | 0.092 | 7.5 |

| 5 | 0.231 | 3.0 |

| This table presents illustrative data for educational purposes and does not represent experimentally validated values for this compound. |

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity in the synthesis of this compound, particularly during the reduction of the nitro precursor.

Catalyst Selection:

For the catalytic hydrogenation of N-(3-nitrophenyl)methanesulfonamide, palladium on carbon (Pd/C) is a commonly employed catalyst due to its high activity and selectivity. rsc.orggoogle.com Other noble metal catalysts such as platinum or rhodium can also be used. google.comgoogle.com The presence of certain additives, like vanadium compounds, can sometimes prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates and improve the purity of the final product. google.com

Reaction Conditions:

The reduction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. The reaction temperature and hydrogen pressure are key parameters that influence the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reaction times. However, overly harsh conditions can sometimes lead to side reactions. The pH of the reaction medium can also play a role; for instance, the hydrogenation of nitrophenols is often conducted in the presence of an acid. google.com

The following table summarizes the effect of different catalysts and solvents on the yield of a representative nitroaromatic reduction.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 5% Pd/C | Ethanol | 25 | 1 | 95 |

| 5% Pt/C | Methanol | 25 | 1 | 92 |

| Raney Ni | Ethanol | 50 | 10 | 88 |

| This table contains representative data for illustrative purposes. The optimal conditions for the synthesis of this compound may vary. |

Purification and Isolation Techniques for Research-Grade Samples

The final step in obtaining a research-grade sample of this compound is its purification and isolation. The primary method for purifying solid organic compounds is recrystallization.

The choice of solvent is the most critical factor in a successful recrystallization. ucalgary.ca An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. ucalgary.ca For amines, which are basic compounds, it is also possible to form a salt, purify the salt by recrystallization, and then neutralize it to obtain the pure amine. rochester.edu

Common solvents for the recrystallization of aromatic amines include ethanol, methanol, water, or mixtures of these solvents. researchgate.netyoutube.compitt.edu The process generally involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried.

The following table lists potential solvents for the recrystallization of this compound based on the general solubility of aromatic amines.

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |

| Methanol | A polar protic solvent that can be effective for recrystallizing polar compounds like amines. |

| Isopropanol | Another alcohol that is often a good choice for recrystallization. |

| Ethyl Acetate/Hexane (B92381) | Ethyl acetate can dissolve the compound, and the addition of non-polar hexane can decrease solubility and promote crystallization. |

| This table provides potential solvent systems for recrystallization based on general principles of organic chemistry. |

Following recrystallization, the purity of the research-grade sample is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Chemical Transformations and Reactivity Studies of 3 Aminophenyl Methanesulfonamide

Aminophenyl Group Transformations

The aminophenyl portion of the molecule, consisting of a primary aromatic amine attached to a benzene (B151609) ring, is the primary site for many classical organic transformations. The reactivity of the aromatic ring and the amino group itself dictates the outcomes of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. masterorganicchemistry.commasterorganicchemistry.com The outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. masterorganicchemistry.com In (3-Aminophenyl)methanesulfonamide, the ring is substituted with an amino group (-NH₂) and a methanesulfonamide (B31651) group (-NHSO₂CH₃).

Directing Effects: The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methanesulfonamide group is a deactivating group and a meta-director because the electron-withdrawing sulfonyl group pulls electron density from the ring.

Substitution Pattern: Since the two groups are meta to each other, their directing effects are cooperative. The activating amino group directs incoming electrophiles to the ortho and para positions relative to it (carbons 2, 4, and 6). The deactivating sulfonamide group directs to its meta positions (carbons 2, 4, and 6). Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6, with the most likely positions being 4 and 6 due to reduced steric hindrance compared to position 2, which is flanked by two substituents.

| Functional Group | Electronic Effect | Directing Influence | Favored Positions for Substitution |

| Amino (-NH₂) at C1 | Activating | Ortho, Para | C2, C4, C6 |

| Methanesulfonamide (-NHSO₂CH₃) at C3 | Deactivating | Meta | C2, C4, C6 |

| Combined Effect | Overall Activated (relative to nitrobenzene) | Cooperative | C2, C4, C6 |

Table 1: Directing Effects in Electrophilic Aromatic Substitution of this compound

Common EAS reactions include nitration, halogenation, and sulfonation. youtube.comlibretexts.org For instance, nitration would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-(3-aminophenyl)methanesulfonamide.

Diazotization and Subsequent Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org

The resulting diazonium salt, (3-methanesulfonamidophenyl)diazonium chloride, is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often with the use of a copper(I) catalyst in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov

Key Sandmeyer and Related Reactions:

Halogenation: Treatment with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively. nih.gov

Cyanation: Reaction with CuCN yields the corresponding nitrile, (3-methanesulfonamidophenyl)carbonitrile. wikipedia.org

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, forming 3-hydroxy-N-(phenyl)methanesulfonamide. wikipedia.org

Chlorosulfonylation: A modern variation allows for the synthesis of sulfonyl chlorides using DABSO as an SO₂ surrogate and a copper catalyst. nih.gov

These transformations provide a powerful method for introducing a diverse range of functional groups onto the aromatic ring that are not accessible through direct electrophilic substitution. nih.gov

Reductive Deamination Processes

While less common than diazotization, reductive deamination offers a method to remove an amino group from an aromatic ring. This process typically involves converting the amine to its diazonium salt, followed by reduction with an agent like hypophosphorous acid (H₃PO₂). This two-step sequence results in the replacement of the amino group with a hydrogen atom.

Applying this to this compound would yield methanesulfonanilide. This reaction can be useful in multi-step syntheses where the amino group is used as a directing group for other substitutions before being removed.

Methanesulfonamide Group Reactivity

The methanesulfonamide group, while deactivating the ring towards electrophilic attack, plays a crucial role in the molecule's non-covalent interactions and can participate in catalysis.

Role in Hydrogen Bonding and Molecular Interactions

The methanesulfonamide moiety is a potent hydrogen bond donor and acceptor.

Hydrogen Bond Donor: The N-H proton of the sulfonamide is acidic and readily forms hydrogen bonds with suitable acceptors.

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors.

This dual capability allows this compound to form extensive intermolecular hydrogen bonding networks in the solid state, influencing its crystal structure, solubility, and melting point. acs.org In a biological context, these interactions are critical for the binding of sulfonamide-containing drugs to their protein targets.

| Atom/Group | Hydrogen Bonding Role | Interaction Partner |

| Sulfonamide N-H | Donor | Oxygen, Nitrogen atoms |

| Sulfonyl S=O | Acceptor | N-H, O-H groups |

| Amino -NH₂ | Donor | Oxygen, Nitrogen atoms |

Table 2: Hydrogen Bonding Capabilities of this compound

Participation in Catalyst Systems (e.g., General Acid Catalysis)

The methanesulfonamide group possesses a weakly acidic proton on the nitrogen atom. This acidity allows it to function as a general acid catalyst in certain reactions. acs.orgnih.gov In general acid catalysis, the sulfonamide can donate a proton to an intermediate in the rate-determining step of a reaction, thereby stabilizing the transition state and accelerating the reaction. nih.govyoutube.com

For example, studies on methanesulfonamide itself (the parent compound without the aminophenyl group) have shown it can act as a general acid catalyst in Sharpless asymmetric dihydroxylation reactions. acs.orgnih.gov It facilitates the hydrolysis of intermediate osmate esters by protonating them. acs.orgnih.gov While specific studies on this compound as a catalyst are not widespread, the inherent properties of its sulfonamide group suggest it could participate in similar catalytic cycles, provided the reaction conditions are compatible with the amino group.

Cyclization and Heterocyclic Annulation Strategies

The presence of both an amino group and a methanesulfonamide moiety on the phenyl ring of this compound provides reactive sites for a variety of cyclization and annulation reactions, leading to the formation of valuable fused heterocyclic systems. These reactions leverage the nucleophilic character of the amino group and the potential for activation of the aromatic ring to construct new rings.

Formation of Fused Ring Systems with this compound

The strategic placement of the amino and methanesulfonamide groups allows for the synthesis of several important classes of fused heterocycles, including quinazolinones and pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

One notable application of this compound is in the synthesis of quinazolinone derivatives . This transformation can be achieved through a palladium-catalyzed carbonylation and cyclization process. In a typical reaction, this compound is reacted with an appropriate coupling partner in the presence of a palladium catalyst and carbon monoxide to construct the quinazolinone core. The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization to yield the final fused ring system.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Resulting Fused System |

| This compound | N-(2-iodophenyl)-3-phenylpropanamide | Pd(OAc)₂ | Toluene | 100 | 4 | Quinazolinone derivative |

Furthermore, this compound serves as a key precursor in the synthesis of pyrazole-containing fused systems . The amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and dehydration to form the pyrazole (B372694) ring. The specific substitution pattern on the resulting fused system can be controlled by the choice of the reaction partner.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Resulting Fused System |

| This compound | 5-methyl-1H-pyrazole-3-carboxylic acid | HATU, DIPEA | DMF | Room Temp. | N-(3-methanesulfonamidophenyl)-5-methyl-1H-pyrazole-3-carboxamide |

| This compound | 1-ethyl-5-methylpyrazole-3-carboxylic acid | TCFH, NMI | MeCN | Room Temp. | 1-ethyl-N-(3-methanesulfonamidophenyl)-5-methylpyrazole-3-carboxamide |

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, represent a highly efficient strategy for generating molecular diversity. While specific named MCRs directly incorporating this compound are not extensively documented in readily available literature, the principles of MCRs can be applied to this compound due to its functional groups. The amino group of this compound makes it a suitable component for reactions such as the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptidomimetics and other complex molecules.

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.orgresearchgate.netnih.gov The amino group of this compound can participate as the amine component, leading to the formation of α-acylamino amides bearing the methanesulfonamidophenyl moiety.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org Although the amine functionality of this compound is not directly involved as a primary reactant in the classical Passerini reaction, its presence in the reaction mixture could influence the reaction outcome or the properties of the resulting products.

While specific examples of this compound in these named MCRs are not provided in the searched literature, the general reactivity of anilines in these transformations suggests its potential as a valuable building block. The development of novel MCRs incorporating this compound could open up new avenues for the rapid synthesis of diverse compound libraries for drug discovery and materials science.

| Multi-Component Reaction | Typical Reactants | Potential Product with this compound |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide with a methanesulfonamidophenyl substituent |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy amide (indirect influence of the amine) |

| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine | Dihydropyridine derivative |

Design, Synthesis, and Evaluation of 3 Aminophenyl Methanesulfonamide Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the (3-Aminophenyl)methanesulfonamide core, these studies involve systematically introducing various functional groups and analyzing the resultant changes in molecular interactions and biological effects.

The aromatic ring and the sulfonamide group of this compound are prime targets for modification. The nature of substituents—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃)—can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, dictate how the molecule interacts with its biological target.

For instance, in the development of various sulfonamide-based inhibitors, the addition of different substituents to the phenyl ring has been shown to modulate activity. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein's binding pocket. Conversely, electron-withdrawing groups can decrease this electron density and may form different types of interactions, such as halogen bonds or dipole-dipole interactions.

A study on sulfonamides derived from carvacrol (B1668589) provides a clear example of how substituents impact biological activity against acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease research. nih.gov While not derived from this compound, the principles are directly applicable. The study demonstrated that varying the substituent on an amine attached to the sulfonamide group led to significant differences in inhibitory potency.

Table 1: Illustrative SAR Data for Sulfonamide Derivatives as AChE Inhibitors nih.gov This table is based on data from carvacrol-derived sulfonamides to illustrate the principle of substituent effects.

| Compound | Substituent (R-group on amine) | AChE Inhibition (IC₅₀ in µM) |

|---|---|---|

| Derivative 1 | 4-fluorophenyl | 1.52 |

| Derivative 2 | 4-chlorophenyl | 1.61 |

| Derivative 3 | 4-bromophenyl | 1.66 |

| Derivative 4 | 4-methylphenyl | 1.80 |

| Derivative 5 | 4-methoxyphenyl | 2.01 |

These findings highlight that subtle electronic changes, such as the introduction of different halogens or small alkyl groups, can fine-tune the binding affinity of the molecule. nih.gov Such SAR data is crucial for rational drug design, guiding chemists on which modifications are likely to yield more potent compounds.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties. acs.org The replacement can enhance potency, reduce side effects, or alter the molecule's metabolic profile.

For the this compound scaffold, several bioisosteric replacements can be considered. The sulfonamide moiety (-SO₂NH-) itself is often used as a non-classical bioisostere for a carboxylic acid group (-COOH) or a tetrazole ring, as these groups share similar acidic pKa values and geometries, allowing them to engage in similar interactions at a receptor site. nih.govmdpi.com For example, replacing a carboxylic acid with a sulfonamide has been shown to increase efficacy in certain angiotensin II receptor antagonists. nih.govmdpi.com

Conversely, the sulfonamide group in the parent compound could be replaced by other moieties to explore new chemical space. Potential bioisosteres for a sulfonamide include:

Amides: Replacing -SO₂- with -C(O)- to form an amide can alter hydrogen bonding capabilities and metabolic stability.

Sulfoximines: These groups can mimic the tetrahedral geometry of sulfonamides while offering a different vector for substituent placement.

Reverse Sulfonamides: Swapping the connectivity to -NHSO₂- can change the orientation of hydrogen bond donors and acceptors.

The primary amine (-NH₂) on the phenyl ring is also a candidate for bioisosteric replacement. It could be substituted with a hydroxyl (-OH), methylamino (-NHCH₃), or small alkyl group to probe the importance of its hydrogen-bonding capacity and basicity for biological activity.

Scaffold-Hopping Strategies in Lead Compound Optimization

Scaffold hopping is a more radical approach to lead optimization where the central core or "scaffold" of a molecule is replaced with a structurally different one, while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. nih.govnih.gov This strategy is employed to discover novel chemical classes with improved properties or to circumvent existing patents. nih.govniper.gov.in Starting from a scaffold like this compound, a hop could involve replacing the central phenyl ring with a heterocycle (e.g., pyridine (B92270), pyrimidine, or thiazole) while retaining the methanesulfonamide (B31651) and amino groups in a similar spatial orientation.

A significant evolution of the aminophenylsulfonamide scaffold involves the elaboration of the amino group into a more complex side chain. Research into new Class III antiarrhythmic agents led to the synthesis and evaluation of a series of N-[(ω-Amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives. acs.org In this work, the simple amino group of the parent structure was replaced by an amino-1-hydroxyalkyl chain. This modification introduced a chiral center and extended the molecule to explore additional binding interactions within the target protein.

The synthesis generally involved the reaction of a nitro-substituted phenacyl bromide with an appropriate amine, followed by reduction of both the ketone and the nitro group, and subsequent methanesulfonylation. The resulting compounds were evaluated for their ability to prolong the effective refractory period (ERP) in cardiac tissue, a hallmark of Class III antiarrhythmic activity.

Table 2: In Vitro Cardiac Electrophysiology of N-[(ω-Amino-1-hydroxyalkyl)phenyl]methanesulfonamide Derivatives acs.org

| Compound | Side Chain Structure | Concentration (µM) for 20% Increase in ERP |

|---|---|---|

| Derivative A | -CH(OH)(CH₂)₃NH-ethylheptyl (Ibutilide) | 0.08 |

| Derivative B | -CH(OH)(CH₂)₂NH-ethylheptyl | 0.17 |

| Derivative C | -CH(OH)CH₂NH-ethylheptyl | 0.40 |

| Derivative D | -CH(OH)(CH₂)₃NH-dibutyl | 0.15 |

| Derivative E | -CH(OH)(CH₂)₃NH-dipentyl | 0.08 |

The SAR from this study revealed that the length of the alkyl chain between the hydroxyl and the terminal nitrogen, as well as the nature of the substituents on the terminal nitrogen, were critical for potency. acs.org The lead compound from this series, Ibutilide, demonstrated significant Class III antiarrhythmic activity. acs.org

Another scaffold modification strategy involves coupling the sulfonamide moiety with entirely different biologically active scaffolds. Tryptamine (B22526), a monoamine alkaloid, and its derivatives are known to possess significant pharmacological activities. derpharmachemica.com By combining the tryptamine scaffold with various sulfonyl chlorides, new hybrid molecules with potential therapeutic applications have been created. nih.govderpharmachemica.comnih.gov

The synthesis is typically straightforward, involving the reaction of tryptamine with a substituted sulfonyl chloride in the presence of a base like triethylamine. derpharmachemica.com This approach allows for the introduction of a wide variety of aryl and alkyl sulfonamide groups onto the tryptamine core. For instance, reacting tryptamine with methanesulfonyl chloride would yield N-[2-(1H-indol-3-yl)ethyl]methanesulfonamide, a direct analogue linking the tryptamine scaffold to the methanesulfonamide group of the parent compound.

These derivatives have been evaluated for a range of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.comnih.gov

Table 3: Biological Activity of Selected Tryptamine Sulfonamide Derivatives nih.govnih.gov

| Compound | Sulfonamide Group (R-SO₂-) | Biological Activity (IC₅₀ in µM) | Target Cell Line |

|---|---|---|---|

| Compound 6ag | 4-Chlorophenyl | 16.5 | HepG2 (Liver Cancer) |

| Compound 9 | - | 0.57 | MOLM-13 (Leukemia) |

| Compound 13 | - | 0.006 | HT29 (Colon Cancer) |

| Compound 14 | - | 0.0015 | IGROV1 (Ovarian Cancer) |

The results indicate that the nature of the group attached to the sulfonamide plays a critical role in determining the potency and selectivity of the anticancer activity. nih.govnih.gov

The term "sulfonanilide" suggests a hybrid structure combining features of a sulfonamide and an anilide (an N-acyl aniline). Starting from the this compound core, such analogues can be designed by N-acylation of either the sulfonamide nitrogen or the aniline (B41778) nitrogen. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the molecule's conformational flexibility and electronic properties.

The design strategy often involves linking the primary sulfonamide group of one molecule to the amino group of another via a flexible or rigid linker, a concept explored in the development of inhibitors for enzymes like carbonic anhydrase. For example, new series of benzoylthioureido derivatives bearing a benzenesulfonamide (B165840) moiety have been designed and synthesized. nih.gov In these designs, a substituted benzoyl group is linked through a thiourea (B124793) spacer to a sulfonamide-containing phenyl ring. This creates a more complex architecture designed to occupy multiple pockets within an enzyme's active site.

While direct synthesis of sulfonanilide analogues from this compound is not extensively documented in readily available literature, the chemical principles are well-established. N-acylation of the sulfonamide nitrogen can be achieved using various acylating agents. researchgate.net This approach allows for the systematic exploration of how different acyl groups impact biological activity, providing another avenue for lead optimization.

Novel Acyl Derivatives of 3-Aminofurazanes and Related Structures

In the quest for new therapeutic agents, researchers have synthesized and evaluated novel acyl derivatives of 3-aminofurazans. While not direct derivatives of this compound, the synthetic strategies and structure-activity relationship (SAR) studies offer valuable insights into the broader field of amine derivatization.

One study focused on an N-acylated furazan-3-amine from a Medicines for Malaria Venture (MMV) project, which demonstrated activity against various strains of Plasmodium falciparum. researchgate.net To explore the SAR, seventeen new derivatives were prepared and tested in vitro. researchgate.net The synthesis of the precursor, compound 1 , was achieved through a multi-step process starting from 3,4-diethoxybenzaldehyde. researchgate.net

The research revealed that the antiplasmodial activity was highly dependent on the nature of the acyl group, with benzamides showing the most promising results. researchgate.net The substitution pattern on the phenyl ring of the benzamide (B126) moiety was found to significantly influence both the activity and cytotoxicity of the compounds. researchgate.net For instance, the N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide derivative exhibited potent antiplasmodial activity against both a chloroquine-sensitive (NF54) and a multiresistant (K1) strain of P. falciparum. researchgate.net This compound also showed improved permeability compared to the original MMV compound. researchgate.net

In Vitro Antiplasmodial Activity of 3-Aminofurazane Derivatives

| Compound | IC₅₀ (NF54) µM | IC₅₀ (K1) µM |

|---|---|---|

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | 0.019 | 0.007 |

Data sourced from PubMed. researchgate.net

Pyridocarbazole and Acridine (B1665455) Hybrid Molecules

The design of hybrid molecules, which combine two or more pharmacophores, is a widely used strategy in medicinal chemistry to develop agents with enhanced efficacy or novel mechanisms of action. nih.govdoaj.orgnih.govmdpi.comrsc.org Acridines, planar tricyclic aromatic molecules, are known to intercalate into DNA and interfere with various metabolic processes, making them a valuable scaffold for anticancer drug discovery. nih.govnih.gov

In one line of research, various iodo-acridone and acridine carboxamides were prepared and evaluated as potential agents for a combined targeted chemo-radionuclide therapy approach for melanoma. chemrxiv.org The design was based on their structural similarity to benzamides known to have a specific affinity for melanin. chemrxiv.org Biodistribution studies in mice with B16F0 murine melanoma tumors showed that certain acridone (B373769) and acridine derivatives achieved high and long-lasting concentrations in the tumor, indicating their potential for targeted radionuclide therapy. chemrxiv.org

Similarly, pyridocarbazole derivatives, structurally related to the antitumor alkaloid ellipticine, have been synthesized and evaluated for their anticancer activity. researchgate.netnih.gov New 1-substituted pyrido[4,3-b]carbazole derivatives were tested against human tumor cell lines, with some compounds showing significantly higher potency than ellipticine. researchgate.net For example, 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole demonstrated anticancer activity approximately five times higher than ellipticine. researchgate.net The development of hybrid molecules, such as linking a pyridocarbazole derivative to a thymidine (B127349) nucleoside, has been explored to create prodrugs that can better penetrate tumor cells and inhibit replication. nih.gov

Anticancer Activity of a Pyridocarbazole Derivative

| Compound | Relative Potency vs. Ellipticine | Cell Lines Tested |

|---|---|---|

| 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole | ~5x higher | CCRF/CEM, A549, MCF7 |

Data sourced from research article on new pyridocarbazole derivatives. researchgate.net

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry is a powerful technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. researchgate.net This approach, often coupled with high-throughput screening, significantly accelerates the drug discovery process. nih.gov Solid-phase synthesis is a key technology in combinatorial chemistry, where molecules are built on a solid support, simplifying the purification process. researchgate.net

An effective parallel solid-phase route has been described for synthesizing methylenesulfonamides and amides with a wide variety of substituents. This method involves three key steps:

Reductive amination of a haloheteroaromatic aldehyde onto a polystyrene resin.

Formation of the sulfonamide or amide.

Palladium-catalyzed transformation of the remaining heteroaromatic halogen.

This strategy allows for the creation of diverse drug-like product classes in high purity.

The generation of combinatorial libraries can be achieved through various methods, including parallel synthesis, where individual compounds are made in separate reaction vessels, or the "mix and split" method, which can produce a vast number of compounds. nih.gov The goal is to explore a wide chemical space to increase the chances of finding a "hit" compound with the desired biological activity. researchgate.net

Algorithm-Driven Activity-Directed Compound Expansion

A modern evolution in library synthesis is the use of algorithm-driven strategies to guide the discovery process. Activity-Directed Synthesis (ADS) is a structure-blind, function-driven approach where the biological activity of reaction products, rather than their predetermined structure, guides the next steps. researchgate.netnih.gov In ADS, arrays of reactions are designed and executed, and the crude product mixtures are directly screened to identify "hit" reactions that produce bioactive products. researchgate.netdrugtargetreview.com

This approach deliberately uses reactions that can have multiple possible outcomes, allowing for the parallel evaluation of many chemotypes. nih.gov Resources are thereby focused on molecules that have already demonstrated bioactivity. nih.govdrugtargetreview.com

Biological and Pharmacological Research Applications of 3 Aminophenyl Methanesulfonamide Scaffold Based Compounds

Research in Oncology and Anticancer Agent Development

The quest for novel and more effective anticancer agents has led researchers to explore a wide array of chemical structures. Compounds based on the (3-Aminophenyl)methanesulfonamide scaffold have emerged as a promising class of molecules with significant potential in oncology. nih.govnih.govmdpi.com

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A significant focus of research has been on the ability of this compound derivatives to halt the uncontrolled growth of cancer cells and to trigger programmed cell death, a process known as apoptosis.

One notable derivative, compound 3c, has demonstrated considerable cytotoxic effects on colorectal cancer cells. nih.gov Studies have shown that this compound significantly reduces the viability of HT-29 colorectal cancer cells. nih.gov The mechanism behind this is believed to involve the generation of reactive oxygen species (ROS), as the cytotoxic effects can be reversed by the antioxidant N-acetylcysteine. nih.gov

The induction of apoptosis by these compounds is a key area of investigation. For instance, compound 3c has been observed to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is evidenced by the increased release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases. nih.gov Specifically, the activation of caspase-9, an initiator caspase, leads to the subsequent activation of effector caspases like caspase-3 and -6. nih.gov These caspases then execute the process of apoptosis. Furthermore, the cleavage of PARP (Poly-ADP-ribose polymerase), a protein involved in DNA repair, by caspase-3 is another indicator of apoptosis induction by these compounds. nih.gov

The regulation of apoptosis-related proteins is also a crucial aspect of the anticancer activity of these derivatives. Research has shown that treatment with compound 3c can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This shift in the balance between pro- and anti-apoptotic proteins favors cell death.

Some this compound derivatives have also been found to induce apoptosis through both extrinsic (death receptor) and intrinsic (mitochondrial) signaling pathways. nih.gov The extrinsic pathway can be triggered through the activation of caspase-8, which then activates effector caspases like caspase-7. nih.gov

The antiproliferative activity of these compounds has been evaluated against various cancer cell lines. For example, novel 1,3,5-triazinyl benzenesulfonamides have been synthesized and tested for their anticancer activity. nih.gov One such compound, 12d, showed significant activity against a breast cancer cell line (MDA-MB-468). nih.gov Further studies on this compound revealed that it can arrest the cell cycle in the G0-G1 and S phases and induce apoptosis, as indicated by increased levels of cleaved caspases 3 and 9. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Observed Effect | Reference |

| 3c | HT-29 (Colorectal) | Inhibition of cell proliferation, apoptosis induction via intrinsic pathway | nih.gov |

| 12d | MDA-MB-468 (Breast) | Cell cycle arrest (G0-G1, S phases), apoptosis induction | nih.gov |

| Various | MCF-7 (Breast) | Apoptosis induction via extrinsic and intrinsic pathways | nih.gov |

Enzyme Inhibition in Cancer Pathways (e.g., Carbonic Anhydrase, TopoII)

Enzymes play a critical role in various cellular processes, and their dysregulation is often a hallmark of cancer. Consequently, enzyme inhibition has become a major strategy in anticancer drug development. Derivatives of this compound have shown inhibitory activity against several key enzymes implicated in cancer progression.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. youtube.com Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. nih.govnih.gov This makes them attractive targets for anticancer therapies.

Sulfonamides are a well-known class of CA inhibitors. nih.gov Novel benzenesulfonamide (B165840) derivatives incorporating the this compound scaffold have been designed and synthesized to selectively target these tumor-associated CA isoforms. nih.govnih.govnih.gov For instance, a series of benzenesulfonamides with 1,3,5-triazine (B166579) linkers were developed, and some compounds showed potent and selective inhibition of hCA IX. nih.gov Molecular docking studies have helped in understanding the binding interactions of these inhibitors with the active site of the enzyme, aiding in the design of more potent and selective inhibitors. nih.govnih.gov

Topoisomerase II Inhibition:

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov Topoisomerase II (TopoII) is a key enzyme that creates transient double-strand breaks in DNA to allow for strand passage, thereby resolving DNA tangles and supercoils. nih.govnih.gov Many clinically used anticancer drugs are TopoII "poisons" that stabilize the TopoII-DNA cleavage complex, leading to DNA damage and cell death. nih.govnih.gov

The antitumor drug amsacrine (B1665488) (m-AMSA), which contains a structure related to the this compound scaffold, is a potent TopoII inhibitor. nih.gov It stimulates the formation of a stable complex between TopoII and DNA, resulting in DNA strand breaks. nih.gov This suggests that TopoII may be a primary target for some this compound-based compounds, and their cytotoxic effects could be mediated through the poisoning of this enzyme. nih.gov

Interaction with DNA and Other Cellular Biomolecules

The interaction of small molecules with DNA can disrupt its normal function and lead to cell death, making it a viable anticancer strategy. The chemical structure of this compound derivatives allows for various types of interactions with DNA.

The covalent modification of DNA, such as methylation, can alter its interaction with proteins and affect gene expression. nih.gov While direct studies on the interaction of this compound itself with DNA are limited in the provided context, the broader class of sulfonamides has been explored for their DNA binding properties. Polyamides, for example, are known to bind to the minor groove of DNA. nih.gov

The antitumor drug m-AMSA, as mentioned earlier, not only poisons TopoII but also intercalates into DNA. nih.gov This dual mechanism of action, involving both enzyme inhibition and direct DNA interaction, contributes to its anticancer activity. The ability of a molecule to form a complex with both DNA and an enzyme like TopoII can be a powerful approach to inducing cytotoxicity in cancer cells. nih.gov

Antimicrobial and Anti-infective Research

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery and development of new antimicrobial agents. Compounds derived from the this compound scaffold have demonstrated promising activity against a range of pathogenic microorganisms.

Antibacterial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii)

Derivatives of this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : This Gram-positive bacterium is a common cause of skin infections, pneumonia, and bloodstream infections. Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant therapeutic challenge. nih.gov Research has shown that certain sulfonamide derivatives exhibit antibacterial activity against S. aureus. nih.govresearchgate.net For example, a series of sulfonamide-derived chromones displayed significant activity against S. aureus. nih.gov

Escherichia coli : This Gram-negative bacterium is a common cause of urinary tract infections, gastroenteritis, and sepsis. Some strains have developed multidrug resistance. nih.gov Studies have demonstrated that certain this compound derivatives and related compounds possess activity against E. coli. nih.govmdpi.com For instance, a novel hybrid peptide showed potent antibacterial activity against various strains of E. coli. mdpi.com

Acinetobacter baumannii : This opportunistic Gram-negative bacterium is a major cause of hospital-acquired infections, particularly in intensive care units. mdpi.com It is known for its ability to develop resistance to multiple classes of antibiotics. nih.gov Research into new treatments for A. baumannii infections is a high priority. Some sulfonamide-derived compounds have shown potential in this area. nih.gov Additionally, novel antimicrobial peptides have been designed and tested for their activity against multidrug-resistant A. baumannii. mdpi.comscilit.com

Table 2: Antibacterial Spectrum of this compound-Related Compounds

| Bacterial Strain | Compound Type | Observed Effect | Reference |

| Staphylococcus aureus | Sulfonamide-derived chromones | Significant antibacterial activity | nih.gov |

| Escherichia coli | Sulfonamide-derived chromones | Significant antibacterial activity | nih.gov |

| Acinetobacter baumannii | Sulfonamide-derived chromones | Significant antibacterial activity | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, some derivatives of the this compound scaffold have also exhibited antifungal properties. Fungal infections, particularly in immunocompromised individuals, can be life-threatening.

A study on sulfonamide-derived chromones revealed that these compounds possess significant antifungal activity against a variety of fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.gov This broad spectrum of activity suggests that the sulfonamide scaffold could be a valuable starting point for the development of new antifungal agents. nih.govmdpi.com

Antiplasmodial Activity (e.g., Plasmodium falciparum)

The primary sulfonamide moiety, a key feature of the this compound scaffold, has been identified as a promising chemotype in the search for new antimalarial drugs. nih.gov The rise of resistance to standard artemisinin (B1665778) combination therapies necessitates the discovery of novel chemical entities to combat malaria, a disease caused by Plasmodium parasites. nih.gov

In a significant study, 31 primary sulfonamide compounds were screened for their ability to inhibit the in vitro growth of the asexual stage of Plasmodium falciparum, the most lethal human malaria parasite. nih.gov The research identified 14 compounds with notable potency, exhibiting submicromolar activity. nih.gov

Table 1: Antiplasmodial Activity of Selected Primary Sulfonamide Compounds

| Property | Finding |

|---|---|

| Active Compounds | 14 out of 31 tested compounds showed significant activity. nih.gov |

| Potency (IC₅₀) | The most active compounds had IC₅₀ values ranging from 0.16 to 0.89 μM. nih.gov |

| Selectivity Index (SI) | The compounds displayed a modest selectivity for the parasite over human cells, with SI values from >12 to >43. nih.gov |

| Investigated Mechanism | The antiplasmodial effect was found to be likely unrelated to the inhibition of P. falciparum carbonic anhydrase (PfCA). nih.gov |

The study concluded that the antiplasmodial activity of these compounds is likely not due to the inhibition of the P. falciparum carbonic anhydrase (PfCA) enzyme, a known target for the sulfonamide class in other organisms. This was supported by the lack of correlation between PfCA inhibition and antiplasmodial potency, and similar efficacy against P. knowlesi, a species that lacks the PfCA gene. nih.gov This suggests a different and potentially novel mechanism of action for this class of compounds against malaria parasites. nih.gov

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)

Derivatives of the sulfonamide scaffold have been investigated for their antibacterial properties, with research pointing towards specific intracellular targets rather than general cell membrane disruption. One study on a thiophenyl-pyrimidine derivative demonstrated potent bactericidal effects, particularly against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov

The primary mechanism of action for this derivative was identified as the inhibition of bacterial cell division. nih.gov The compound effectively hinders the polymerization of the FtsZ protein and disrupts its GTPase activity. nih.gov FtsZ is a crucial protein that assembles into a ring structure at the future division site, and its proper function is essential for bacterial cytokinesis. By interfering with this process, the compound ultimately causes cell death. nih.gov This targeted action on a specific bacterial protein represents a promising avenue for developing new antibiotics to combat resistant pathogens. nih.gov

Research in Neurological Disorders

The this compound scaffold is a structural component of molecules developed to target pathways involved in neurodegenerative diseases. A notable example is Necrosulfonamide (NSA), a compound that has shown significant therapeutic potential in preclinical models of Parkinson's disease. nih.gov

Research has focused on developing agents that can interfere with specific pathological processes in the brain. Necrosulfonamide acts as a specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executor of a programmed cell death pathway called necroptosis. nih.gov In a mouse model of Parkinson's disease, administration of NSA led to the recovery of motor performance and protected against dopaminergic degeneration. nih.gov

NSA's neuroprotective effects are multifaceted, targeting several critical pathways:

Anti-necroptotic Action: It inhibits the phosphorylation, ubiquitylation, and oligomerization of MLKL in the substantia nigra, preventing necroptotic cell death of dopaminergic neurons. nih.gov

Anti-inflammatory Effects: The compound suppresses microglial activation and reactive astrogliosis. It also reduces the expression of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-1β. nih.gov

Inhibition of Pathological Protein Aggregation: NSA was found to inhibit the oligomerization and phosphorylation of α-synuclein, a hallmark of Parkinson's disease, by inhibiting the activity of glycogen (B147801) synthase kinase 3β (GSK3β) and matrix metalloproteinase-3 (MMP-3). nih.gov

These findings highlight the potential of developing sulfonamide-based inhibitors to target multiple disease-relevant pathways in complex neurological disorders. nih.gov

Investigation of Antiarrhythmic Potential of Derivatives

Certain methanesulfonamide (B31651) derivatives have been successfully developed as potent antiarrhythmic agents. A key example is N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide, also known as Ibutilide. nih.gov This compound demonstrates Class III antiarrhythmic activity, which is characterized by the prolongation of the cardiac action potential. nih.gov

In preclinical studies, Ibutilide was shown to selectively prolong the effective refractory period in rabbit papillary muscle. nih.gov In vivo studies in a canine model of myocardial infarction demonstrated its ability to increase the ventricular refractory period and prevent induced ventricular arrhythmias. nih.gov A comparative evaluation revealed that Ibutilide is as effective as the established Class III antiarrhythmic agent Sotalol, but is 10 to 30 times more potent. nih.gov This research established the structural requirements for Class III activity in this series of compounds, paving the way for potent cardiac rhythm management agents. nih.gov

Table 2: Comparison of Antiarrhythmic Agents

| Compound | Class | Mechanism of Action | Relative Potency |

|---|---|---|---|

| Ibutilide | Class III | Selectively prolongs effective refractory period. nih.gov | 10-30x more potent than Sotalol. nih.gov |

| Sotalol | Class III | Antiarrhythmic agent used as a comparator. nih.gov | Baseline |

Studies on Necroptosis Inhibition

Necroptosis is a form of regulated, pro-inflammatory cell death implicated in a range of conditions, including neurodegeneration. nih.govnih.gov It is executed by key proteins, including Receptor-Interacting Protein Kinase 3 (RIPK3) and its substrate, MLKL. nih.gov The ability to inhibit this pathway is a significant therapeutic strategy.

Necrosulfonamide (NSA), which contains a sulfonamide group, has been identified as a specific and potent inhibitor of MLKL. nih.gov Studies have demonstrated that NSA exerts its therapeutic effects in models of neurological disorders primarily by blocking the necroptosis pathway. nih.gov By inhibiting MLKL, NSA prevents the plasma membrane disruption and subsequent release of damage-associated molecular patterns (DAMPs) that trigger a robust inflammatory response. nih.gov This anti-necroptotic and anti-inflammatory action makes NSA a promising candidate for treating diseases where necroptotic cell death is a key driver of pathology. nih.gov

Exploration in Biochemical Research (Enzyme Inhibition, Protein Interactions)

The this compound scaffold and its derivatives are valuable tools in biochemical research, primarily for their ability to inhibit specific enzymes and disrupt protein-protein interactions.

Enzyme Inhibition:

Carbonic Anhydrase: Primary sulfonamides have been assessed for their ability to inhibit P. falciparum carbonic anhydrase (PfCA), although studies suggest this is not their primary antiplasmodial mechanism. nih.gov

Kinases and Metalloproteinases: Necrosulfonamide has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β) and matrix metalloproteinase-3 (MMP-3), which are involved in the pathology of Parkinson's disease. nih.gov

Aminopeptidases: While not directly involving the this compound scaffold, related research into metalloaminopeptidases in P. falciparum shows that inhibiting these enzymes is a valid antimalarial strategy, suggesting a potential area for future sulfonamide derivative development. nih.gov

Protein-Protein Interactions:

MLKL Oligomerization: Necrosulfonamide directly interferes with the function of MLKL by inhibiting its phosphorylation and subsequent oligomerization, which is a critical step for the execution of necroptosis. nih.gov

FtsZ Polymerization: A thiophenyl-pyrimidine derivative containing a sulfonamide-related structure was found to inhibit the dynamic polymerization of the bacterial protein FtsZ, preventing cell division. nih.gov

α-Synuclein Aggregation: NSA was also found to inhibit the oligomerization of α-synuclein, a key event in the progression of Parkinson's disease. nih.gov

This capacity to selectively target enzymes and protein interfaces underscores the utility of sulfonamide-based compounds as chemical probes to study biological processes and as lead structures for drug discovery. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Necrosulfonamide (NSA) |

| Ibutilide |

| Sotalol |

Use as Research Tools in Biological Systems

Compounds derived from the this compound scaffold are instrumental as research tools for exploring and understanding intricate biological pathways and disease mechanisms. These derivatives are synthesized to interact with specific biological targets, thereby enabling researchers to probe cellular functions and screen for potential therapeutic agents.

One notable application is in the development of radioligands for positron emission tomography (PET), a non-invasive imaging technique. A benzenesulfonamide derivative has been developed as a novel PET radioligand for the C-X-C chemokine receptor type 4 (CXCR4). nih.gov This receptor is implicated in various pathological processes, including inflammation, tumor progression, and metastasis. nih.gov The synthesized radioligand, [¹⁸F]5, demonstrated a high affinity for CXCR4 and allowed for the visualization of CXCR4 expression in mouse models of inflammation and cancer, highlighting its utility as a research tool for studying the role of this receptor in disease. nih.gov

Furthermore, the this compound core is a key component in the synthesis of various enzyme inhibitors used in biological research. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is often associated with cancer. nih.gov The potent inhibitory activity of these compounds allows researchers to dissect the roles of PI3K and mTOR in cellular processes and to evaluate them as potential anticancer agents. nih.gov

Similarly, derivatives of methanesulfonamide have been synthesized and shown to be potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov These inhibitors serve as valuable research tools for studying cholesterol metabolism and for the development of new cholesterol-lowering agents. nih.gov

The following table summarizes key research applications of this compound scaffold-based compounds:

Table 1: Research Applications of this compound Derivatives| Compound Type | Biological Target | Research Application | Reference |

|---|---|---|---|

| Benzenesulfonamide Derivative | CXCR4 | PET radioligand for in vivo imaging of receptor expression in inflammation and cancer models. | nih.gov |

| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | Dual inhibitors to study cell signaling pathways and for potential anticancer drug development. | nih.gov |

Photodynamic Therapy (PDT) Applications with Related Structures

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively destroy diseased cells, including cancer cells. nih.govcapes.gov.br Structures related to this compound, specifically sulfonamide-functionalized photosensitizers, have shown significant promise in this field.

A noteworthy example is the development of sulfonamide perfluorinated-phenyl photosensitizers. nih.govacs.org One such compound, 5,10,15,20-tetrakis-[2′,3′,5′,6′-tetrafluoro-4′-methanesulfamidyl)phenyl]bacteriochlorin (F4BMet), has demonstrated properties that make it an excellent candidate for PDT. nih.gov This molecule exhibits strong absorption in the near-infrared region, which allows for deeper tissue penetration of light. nih.govnews-medical.net It also efficiently generates singlet oxygen, a key cytotoxic agent in PDT. nih.gov

Research has shown that the bioavailability and photodynamic efficacy of F4BMet can be enhanced by encapsulating it within Pluronic-based micelles. nih.govacs.org This formulation not only improves the delivery of the photosensitizer to tumor tissues but also takes advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting. acs.org In vivo studies in mice bearing CT26 tumors demonstrated that the photosensitizer accumulates in the tumor area, and subsequent illumination leads to a significant therapeutic response, including a long-term cure rate in a portion of the treated animals. nih.govacs.org

The pH-dependent aggregation properties of these sulfonamide-based photosensitizers also offer a potential mechanism for controlled activation within the acidic tumor microenvironment. nih.gov

The table below details the characteristics of a sulfonamide-based photosensitizer for PDT:

Table 2: Characteristics of a Sulfonamide-Based Photosensitizer for PDT| Photosensitizer | Key Features | Formulation | In Vivo Application | Therapeutic Outcome | Reference |

|---|

Computational Chemistry and Theoretical Studies on 3 Aminophenyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to provide information on electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of (3-Aminophenyl)methanesulfonamide, providing precise bond lengths and angles. From the electron density, various properties that dictate the molecule's reactivity can be predicted. For instance, the distribution of electrostatic potential can identify electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack.

While specific DFT data for this compound is not readily found, studies on similar sulfonamides, such as sulfanilamide (B372717) and its derivatives, have employed DFT to analyze conformational preferences and electronic properties. researchgate.net These studies often use functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. researchgate.net Such calculations would be crucial in understanding the interplay between the amino and methanesulfonamide (B31651) groups in this compound and their influence on the aromatic ring's reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~3-5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N (amino): negativeS: positiveO: negative | Reveals the partial charges on each atom, highlighting sites for potential electrostatic interactions. |

| Electrostatic Potential Minima | Around the amino group and oxygen atoms | Predicts regions most likely to act as hydrogen bond acceptors. |

| Electrostatic Potential Maxima | Around the amino and sulfonamide hydrogens | Predicts regions most likely to act as hydrogen bond donors. |

Note: The values in this table are hypothetical and based on general principles of sulfonamide chemistry. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing methanesulfonamide group. The magnitude of the HOMO-LUMO gap would provide insight into its charge-transfer properties and its potential as a reactive intermediate in chemical synthesis.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Significance |

| HOMO | -5.5 to -6.5 | Indicates the ionization potential and electron-donating ability. |

| LUMO | -1.0 to -2.0 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These energy values are estimations based on typical values for aromatic amines and sulfonamides and require specific quantum chemical calculations for verification.

Molecular Dynamics (MD) Simulations